molecular formula C15H15NO2S2 B2514743 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide CAS No. 1421482-75-8

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2514743
CAS No.: 1421482-75-8
M. Wt: 305.41
InChI Key: XTNAHXCVYUPKGV-UHFFFAOYSA-N
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Description

N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide is a synthetic small molecule characterized by a bis-thiophene scaffold, where one thiophene ring is functionalized with a carbonyl group at the 2-position, and the adjacent thiophene is linked via a methylene bridge to a cyclobutanecarboxamide moiety.

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S2/c17-14(12-5-2-8-19-12)13-7-6-11(20-13)9-16-15(18)10-3-1-4-10/h2,5-8,10H,1,3-4,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNAHXCVYUPKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Thiophene

Thiophene (5) undergoes electrophilic acylation using thiophene-2-carbonyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0–25°C for 2–4 hours. This yields 2-acetylthiophene (2) with 85–90% conversion, confirmed by TLC (Rf = 0.45, hexane/EtOAc 4:1).

Reaction Conditions

Parameter Value
Catalyst AlCl₃ (6.1 mmol)
Solvent CH₂Cl₂ (25 mL)
Temperature 25°C, 105 min
Workup H₂O extraction, Na₂SO₄
Yield 88% (1.45 g)

Bromination and Methanol Substitution

2-Acetylthiophene (2) is brominated at the 5-position using N-bromosuccinimide (NBS, 1.1 equiv) under radical initiation (AIBN, 0.1 equiv) in CCl₄ at 80°C. Subsequent substitution with methanol in the presence of K₂CO₃ (2.0 equiv) in DMF at 60°C affords 5-(thiophene-2-carbonyl)thiophen-2-ylmethanol (7) in 72% yield.

Formation of the Methylene Bridge

Oxidation to Aldehyde

Methanol intermediate (7) is oxidized to the corresponding aldehyde (8) using Dess-Martin periodinane (1.5 equiv) in dichloromethane at 0°C. The reaction proceeds quantitatively within 1 hour, monitored by the disappearance of the –OH stretch (3400 cm⁻¹) in IR.

Reductive Amination

Aldehyde (8) is treated with cyclobutanecarboxamide (1.2 equiv) and NaBH₃CN (1.5 equiv) in MeOH at 25°C. The reductive amination affords N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide (9) in 68% yield after silica gel chromatography (hexane/EtOAc 3:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 3.6 Hz, 1H, thiophene-H), 7.64 (d, J = 5.1 Hz, 1H, thiophene-H), 4.52 (s, 2H, CH₂), 2.98 (m, 1H, cyclobutane-H), 2.12–1.89 (m, 4H, cyclobutane-H).
  • HRMS (ESI): m/z [M + H]⁺ calcd for C₁₅H₁₅NO₂S₂: 305.4; found: 305.4.

Alternative Route: Palladium-Catalyzed Carbonylation

Synthesis of 2-Bromo-5-methylthiophene

3-Methylthiophene is brominated using Br₂ (1.1 equiv) in acetic acid at 0°C, yielding 2-bromo-5-methylthiophene (10) in 89% yield. GC-MS analysis confirms purity (>95%).

Carbonylation with CO

Bromide (10) undergoes palladium-catalyzed (Pd(PPh₃)₄, 5 mol%) carbonylation under CO pressure (50 psi) in THF at 80°C. This produces thiophene-2-carbonyl chloride (11) , which is subsequently coupled with 2-thiophenemethanol via Steglich esterification (DCC, DMAP) to form (7) .

Scalability and Process Optimization

Vapor-Phase Chlorination

For large-scale synthesis, 2-thiophenecarbonitrile is chlorinated at 500°C with Cl₂ gas (residence time: 6 sec), yielding 3,4,5-trichloro-2-thiophenecarbonitrile (12) in 69% distilled yield. This intermediate is hydrolyzed to the carboxylic acid and converted to the target amide via mixed anhydride formation.

Process Parameters

Parameter Value
Temperature 500°C
Residence Time 6 seconds
Catalyst None (thermal)
Yield 69%

Grignard Metallation

Tetrachlorothiophene is treated with n-BuLi (2.2 equiv) in MTBE at –78°C, followed by quenching with CO₂ to form 3,4,5-trichloro-2-thiophenecarboxylic acid (13) . Activation with SOCl₂ yields the acyl chloride for final amide coupling.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of halogenated thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential biological activities , particularly in the following areas:

  • Anticancer Properties : N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide has shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. This suggests its potential as an anti-cancer agent.
  • Antimicrobial Activity : Similar compounds have been explored for their ability to combat bacterial and fungal infections. The structural characteristics of thiophene derivatives often correlate with enhanced antimicrobial efficacy.

Material Science

In materials science, the compound serves as a building block for synthesizing advanced materials, including organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices .

Industrial Applications

The compound's structural properties allow it to be utilized in various industrial processes, such as:

  • Organic Synthesis : It acts as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with tailored properties.
  • Corrosion Inhibitors : Thiophene derivatives have been studied for their effectiveness in protecting metals from corrosion due to their ability to form protective films on surfaces .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry investigated the anticancer effects of this compound. The results indicated that the compound effectively inhibited the growth of various cancer cell lines by disrupting microtubule dynamics, leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Research conducted on related thiophene derivatives demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The study highlighted how modifications in the thiophene structure could enhance antimicrobial potency, suggesting similar potential for this compound .

Mechanism of Action

The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Piperazinyl Quinolones

Foroumadi et al. synthesized derivatives such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones and N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]quinolones (). Key differences include:

  • Substituent Effects: Bromo and methylthio groups on the thiophene ring enhance antibacterial activity by increasing lipophilicity and membrane penetration.
  • Pharmacophore Variation: The cyclobutanecarboxamide in the target compound replaces the piperazinyl group in quinolones, likely reducing basicity and altering pharmacokinetics (e.g., lower plasma protein binding) .

5-Nitrothiophene Derivatives

Masunari and Tavares () reported 5-nitrothiophene analogs with activity against multidrug-resistant S. aureus. Unlike the nitro group, the thiophene-2-carbonyl moiety in the target compound may reduce redox-related toxicity while maintaining antimicrobial efficacy through similar dipole interactions .

Thiazole-Containing Ureido Derivatives

describes ureido-thiazole compounds with complex carbamate linkages. While structurally distinct, the thiophene rings in the target compound may provide comparable aromatic stacking interactions but with improved metabolic stability due to the cyclobutane’s rigidity .

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity Solubility (LogP)
Target Compound Thiophene-2-carbonyl, cyclobutane ~335.4 (calculated) Antimicrobial (inferred) ~2.8 (estimated)
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]quinolone Bromo, oxoethyl, piperazinyl ~450.5 Antibacterial (MIC: 0.5–4 µg/mL) ~1.9
5-Nitrothiophene derivatives Nitro, methylthio ~280.3 Anti-MRSA (MIC: 1–8 µg/mL) ~2.1
Thiazol-5-ylmethyl carbamate Thiazole, hydroperoxypropyl ~850.9 Protease inhibition (IC₅₀: <10 nM) ~3.5

Research Findings and Mechanistic Insights

  • Electronic Properties : The thiophene-2-carbonyl group’s electron-withdrawing nature may enhance electrophilic reactivity, facilitating covalent interactions with bacterial enzymes (e.g., DNA gyrase) .
  • Metabolic Stability : Cyclobutane’s ring strain may increase susceptibility to oxidative metabolism compared to unstrained analogs, though this requires validation via in vitro studies .

Biological Activity

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the compound's biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Two thiophene rings : These contribute to its electronic properties and potential interactions with biological targets.
  • Cyclobutanecarboxamide moiety : This structural component may influence the compound's binding affinity and stability.

The molecular formula for this compound is C14H13N1O1S2C_{14}H_{13}N_{1}O_{1}S_{2} with a molecular weight of approximately 299.39 g/mol.

Research indicates that compounds similar to this compound exhibit their biological effects through various mechanisms, including:

  • Inhibition of Tumor Cell Growth : Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines, including colorectal (HCT-116), lung, breast, and skin cancers. The mechanism often involves the induction of cell cycle arrest and modulation of miRNA expression related to oncogenesis .
  • Molecular Docking Studies : In silico analyses suggest that the compound may interact with key proteins involved in cancer progression, such as VEGFR-2 and EGFR-TKIs. These interactions can lead to the inhibition of tumor growth by blocking critical signaling pathways .
  • Antioxidant Activity : Thiophene derivatives are known for their antioxidant properties, which may play a role in protecting normal cells from oxidative stress while selectively targeting cancer cells.

Anticancer Activity

A comparative analysis of various thiophene derivatives highlights the anticancer potential of this compound. The following table summarizes the IC50 values (concentration required to inhibit 50% of cell growth) for related compounds against HCT-116 cells:

Compound NameIC50 (µM)Mechanism of Action
Compound 4g (similar structure)7.1±0.07DNA interaction, cell cycle arrest
Compound 4a10.5±0.07miRNA modulation
This compoundTBDTBD

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on synthesized thiophene derivatives demonstrated significant anticancer activity against HCT-116 cells, indicating that modifications in structure could enhance potency. The derivatives caused cell cycle arrest at the S and G2/M phases, suggesting a direct interaction with DNA similar to established chemotherapeutic agents like doxorubicin and cisplatin .
  • ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated favorable profiles for thiophene derivatives, suggesting low toxicity and good bioavailability which are crucial for therapeutic applications .
  • Molecular Interactions : Molecular docking studies have revealed potential binding sites on target proteins such as Cysteine919 and Glutamate885, supporting the hypothesis that the compound can effectively inhibit key pathways involved in cancer progression .

Q & A

Q. What are the recommended synthetic routes for N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. First, thiophene-2-carbonyl chloride is reacted with a functionalized thiophene derivative (e.g., 5-aminothiophen-2-ylmethanol) to form the thiophene-carbonyl intermediate. Cyclobutanecarboxamide is then introduced via amide bond formation using coupling agents like HATU or DCC in anhydrous dichloromethane. Intermediates should be purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm regioselectivity and purity .

Q. How can the structural integrity of the compound be validated, and what analytical techniques are critical?

  • Methodological Answer : X-ray crystallography is ideal for resolving stereochemical ambiguities (e.g., cyclobutane ring conformation). For routine validation, use:
  • FT-IR : Confirm carbonyl stretches (1650–1700 cm1^{-1}) and amide N–H bonds (~3300 cm1^{-1}).
  • NMR : 1H^1H-NMR should show distinct signals for thiophene protons (δ 6.8–7.5 ppm) and cyclobutane protons (δ 2.0–3.0 ppm).
  • HRMS : Verify molecular ion peaks matching the exact mass (C16_{16}H15_{15}NO3_3S2_2: calculated 341.04 g/mol) .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer : Screen for antimicrobial or anticancer activity using:
  • MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 1–100 µM.
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values.
  • Molecular docking to predict interactions with targets like EGFR or COX-2, using AutoDock Vina and PDB structures .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions (e.g., oxidation of thiophene rings)?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters:
  • Temperature : Maintain ≤0°C during acyl chloride formation to prevent thiophene oxidation.
  • Solvent : Use dry DMF for amide coupling to reduce hydrolysis.
  • Catalyst : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
    Yields >70% are achievable with <5% byproducts (HPLC monitoring) .

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate using orthogonal assays :
  • Compare cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., luciferase reporter) assays.
  • Perform dose-response curves in triplicate to assess reproducibility.
  • Rule out assay interference (e.g., compound fluorescence in MTT) via counter-screening with resazurin assays .

Q. What strategies can elucidate the compound’s metabolic stability and toxicity profile?

  • Methodological Answer : Conduct in vitro ADMET studies :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Ames test : Assess mutagenicity in S. typhimurium TA98/TA100 strains .

Key Considerations for Researchers

  • Stereochemical Complexity : Cyclobutane ring strain may influence conformational stability; use NOESY NMR to assess spatial arrangements .
  • Thiophene Reactivity : Susceptible to electrophilic substitution; avoid harsh oxidants (e.g., KMnO4_4) during synthesis .
  • Data Reproducibility : Standardize solvent purity (>99.9%) and cell culture conditions (e.g., FBS batch) to minimize variability .

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